(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Overview
Description
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol is a chemically modified sugar derivative characterized by the presence of an azido group at the second carbon position, replacing the hydroxyl group. This modification imparts unique chemical properties to the compound, making it a valuable intermediate in synthetic carbohydrate chemistry and various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol typically involves the conversion of D-glucal to the desired azido derivative. One common method is the two-step procedure starting from D-glucal. The first step involves the formation of 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose, which is then transformed into useful precursors for oligosaccharide synthesis . Another method involves the use of imidazole sulfonyl azide salts as an effective and scalable alternative for the amine to azide conversion .
Industrial Production Methods
Industrial production of this compound often employs scalable and safe procedures, such as the use of imidazole sulfonyl azide salts, which address safety concerns related to the synthesis and handling of azide transfer reagents .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reductive chemistries.
Substitution: The azido group can participate in substitution reactions, forming glycosyl donors for oligosaccharide synthesis.
Click Chemistry: The azido group is a key functional group in click chemistry, allowing for the efficient and specific conjugation of molecules.
Common Reagents and Conditions
Reductive Chemistries: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution Reactions: Reagents such as triflic azide or imidazole sulfonyl azide salts are used for azide transfer.
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction.
Major Products
Aminated Derivatives: Reduction of the azido group yields amine derivatives.
Glycosylated Compounds: Substitution reactions produce glycosyl donors and acceptors for oligosaccharide synthesis.
Conjugated Molecules: Click chemistry results in the formation of conjugated molecules with various functional groups.
Scientific Research Applications
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can be reduced to an amine, allowing for further functionalization. In biological systems, the compound can mimic glucose metabolism, enabling the study of cellular energy metabolism and glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxy-D-glucopyranose: Similar structure but with an amino group instead of an azido group.
2-Azido-2-deoxy-D-galactopyranose: Similar structure but with a different stereochemistry at the fourth carbon position.
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide: Contains an acetamido group along with the azido group.
Uniqueness
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol is unique due to its azido group, which provides high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction . This versatility makes it a valuable intermediate in synthetic carbohydrate chemistry and various biological applications.
Properties
IUPAC Name |
(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-IVMDWMLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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